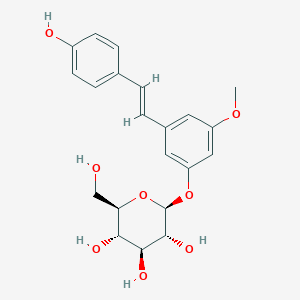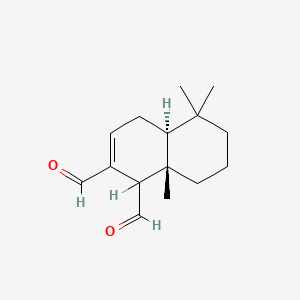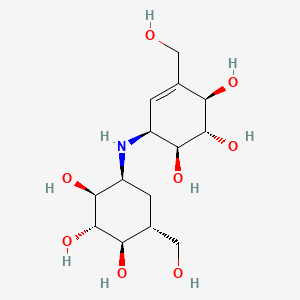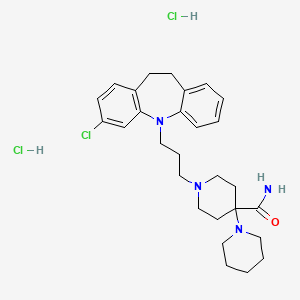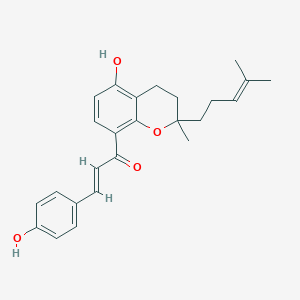
5-S-Cysteinyl-D-dopa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Found in large amounts in the plasma and urine of patients with malignant melanoma. It is therefore used in the diagnosis of melanoma and for the detection of postoperative metastases. Cysteinyldopa is believed to be formed by the rapid enzymatic hydrolysis of 5-S-glutathionedopa found in melanin-producing cells.
Wissenschaftliche Forschungsanwendungen
1. Brain Chemistry and Neuropharmacology
5-S-Cysteinyl derivatives of dopamine, dopa, and dopac are present in various brain regions of multiple mammalian species. These metabolites are believed to form after autoxidation of catechols to quinones, which then couple to glutathione. Their presence in dopamine-rich areas suggests a potential role in brain chemistry and neuropharmacology (Fornstedt, Rosengren, & Carlsson, 1986).
2. Protein Chemistry
The oxidation of tyrosine residues in proteins by tyrosinase can lead to the formation of 5-S-cysteinyl-3,4-dihydroxyphenylalanine (5-S-cysteinyldopa) in proteins, indicating its significance in protein chemistry and potential implications in enzymatic processes (Ito, Kato, Shinpo, & Fujita, 1984).
3. Analytical Chemistry and Disease Biomarkers
Improved analytical methods, like HPLC-electrochemical detection, have been developed for measuring brain levels of 5-S-cysteinyl adducts, highlighting its importance in analytical chemistry and potential as biomarkers for certain diseases (Fornstedt, Bergh, Rosengren, & Carlsson, 1990).
4. Melanoma Research
5-S-cysteinyldopa has shown selective toxicity to tumor cells, suggesting its potential application in melanoma research and possibly as an antitumor agent (Fujita, Ito, Inoue, Yamamoto, Takeuchi, Shamoto, & Nagatsu, 1980).
5. Neurodegenerative Diseases
5-S-Cysteinyl adducts in the brain might indicate the autoxidation rate of catechols, which could be linked to the degeneration of dopamine neurons, potentially relevant in the study of dementia and Parkinson's disease (Fornstedt, 1990).
Eigenschaften
Produktname |
5-S-Cysteinyl-D-dopa |
|---|---|
Molekularformel |
C12H16N2O6S |
Molekulargewicht |
316.33 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C12H16N2O6S/c13-6(11(17)18)1-5-2-8(15)10(16)9(3-5)21-4-7(14)12(19)20/h2-3,6-7,15-16H,1,4,13-14H2,(H,17,18)(H,19,20)/t6-,7+/m1/s1 |
InChI-Schlüssel |
SXISMOAILJWTID-RQJHMYQMSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)O)N)C[C@H](C(=O)O)N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |
Synonyme |
5 S Cysteinyldopa 5-S-Cysteinyldopa Cysteinyldopa |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



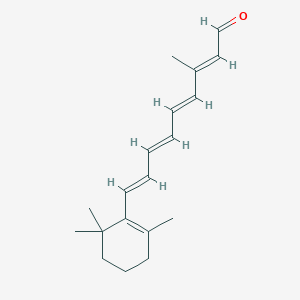
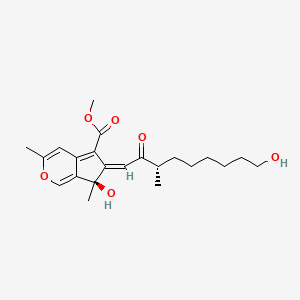
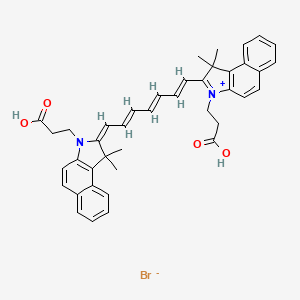
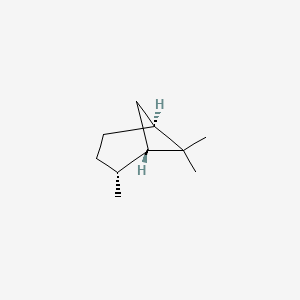
![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1246624.png)
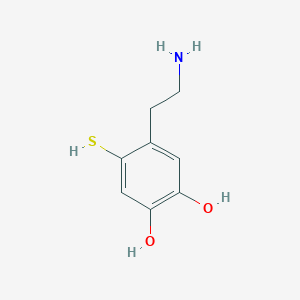
![N-[2-[[3-[[(3R)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide](/img/structure/B1246627.png)


